molecular formula C16H18ClN5O3S2 B13357721 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether

2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether

Cat. No.: B13357721
M. Wt: 427.9 g/mol
InChI Key: HBAZUFMVVOEGBN-UHFFFAOYSA-N
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Description

2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazole ring fused with a thiadiazole ring, along with a piperidine moiety and a chloro-substituted phenyl ether group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C16H18ClN5O3S2

Molecular Weight

427.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5O3S2/c1-25-13-6-5-10(8-12(13)17)15-20-22-14(18-19-16(22)26-15)11-4-3-7-21(9-11)27(2,23)24/h5-6,8,11H,3-4,7,9H2,1-2H3

InChI Key

HBAZUFMVVOEGBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)Cl

Origin of Product

United States

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